molecular formula C13H9ClF2S B7999300 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999300
M. Wt: 270.73 g/mol
InChI Key: HGXOHIJCCKMEFK-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is a derivative of benzene, featuring chlorine, fluorine, and a sulfanylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the following steps:

    Thioether Formation: The attachment of the sulfanylmethyl group to the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, though specific pathways would require further research.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluorobenzene: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.

    1-Chloro-2-fluoro-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

1-Chloro-2-fluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfanylmethyl group

Properties

IUPAC Name

2-chloro-1-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-12-7-9(1-6-13(12)16)8-17-11-4-2-10(15)3-5-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXOHIJCCKMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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